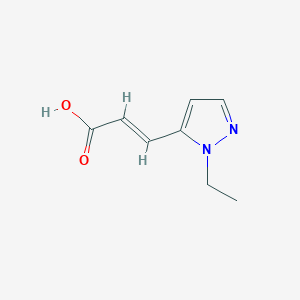

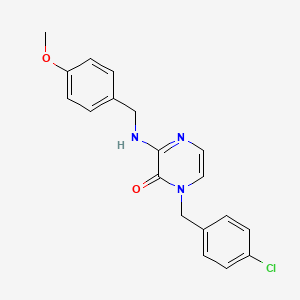

![molecular formula C21H25BrN2O3 B2358097 3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101746-37-5](/img/structure/B2358097.png)

3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with the structure of bis(4-methoxyphenyl)-1,3-propanedione are known as diketones . They are often used as intermediates in the synthesis of bisphenols .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, diketones can undergo a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point of a similar compound, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, is 108-115 °C .Scientific Research Applications

Synthesis of Heterocycles

- Application in Synthesis of Five and Six-Membered Heterocycles : The compound has utility in the synthesis of a variety of five and six-membered heterocycles, demonstrating its versatility in organic synthesis (Mahata et al., 2003).

Corrosion Inhibition

- Corrosion Inhibition Properties : A study indicated its effective use as a corrosion inhibitor, particularly for aluminum alloy composites in acidic media. It showed high inhibition efficiencies and chemisorption behavior (Shetty & Shetty, 2017).

Ligand Synthesis and Structure

- Synthesis of Heterocyclic Ligands : The compound contributes to the formation of new heterocyclic ligands, valuable in coordination chemistry and materials science (Silva et al., 1997).

Antiprotozoal Activity

- Antiprotozoal Activity : Another significant application is in the synthesis of compounds with antiprotozoal properties, which is crucial in the development of new treatments for protozoal infections (Ismail et al., 2008).

N-Heterocyclic Carbene Derivatives

- Formation of N-Heterocyclic Carbene Derivatives : It plays a role in the creation of N-heterocyclic carbene derivatives, important in catalysis and organometallic chemistry (Laus et al., 2010).

Metal Complex Formation

- Formation of Dinuclear Copper and Gold Complexes : The compound is instrumental in the formation of dinuclear copper and gold complexes, which have implications in materials science and catalysis (Cox et al., 2000), (Dominique et al., 2009).

Catalytic Applications

- Catalytic Applications in CC Bond Formation : The compound's derivatives have been used in catalytic applications for carbon-carbon bond formation in aqueous solutions, emphasizing its role in green chemistry (Türkmen et al., 2009).

Potential Biological Activities

- Research in Potential Biological Activities : It is also a precursor for compounds investigated for their antibacterial and antifungal activities, contributing to the field of medicinal chemistry (Salman, 1999).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2O3.BrH/c1-25-18-10-6-16(7-11-18)21(24)15-22(20-5-3-4-14-23(20)21)17-8-12-19(26-2)13-9-17;/h6-13,24H,3-5,14-15H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUPTFDVKRUKGH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OC)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

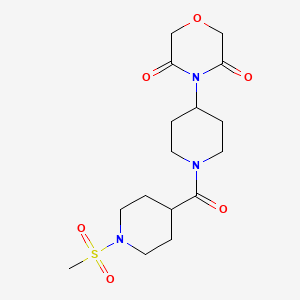

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)

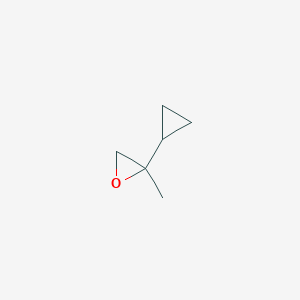

![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2358025.png)

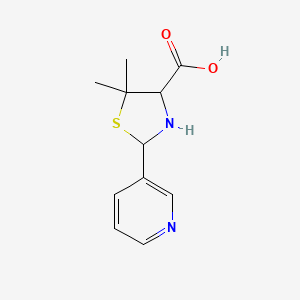

![1-{3-[(4-Fluorophenyl)(methylsulfonyl)amino]-2-hydroxypropyl}indole-3-carbalde hyde](/img/structure/B2358026.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)

![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)